molecular formula C9H16ClNO3 B6160877 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2703781-56-8

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Katalognummer: B6160877
CAS-Nummer: 2703781-56-8
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: WETHKSJOEDGAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new pesticides and fungicides.

Wirkmechanismus

The mechanism of action of 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane
  • 2-oxa-7-azaspiro[4.4]nonane

Uniqueness

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves the reaction of 1,6-diaminohexane with ethyl glyoxylate to form the spirocyclic intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "1,6-diaminohexane", "ethyl glyoxylate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1,6-diaminohexane in diethyl ether and add ethyl glyoxylate dropwise with stirring.", "Step 2: Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in water and add hydrochloric acid to obtain the final product as a hydrochloride salt." ] }

CAS-Nummer

2703781-56-8

Molekularformel

C9H16ClNO3

Molekulargewicht

221.68 g/mol

IUPAC-Name

2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-13-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H

InChI-Schlüssel

WETHKSJOEDGAQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC(OC2)C(=O)O.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.